molecular formula C10H13NO5 B4597698 1,2-dimethoxy-4-(methoxymethyl)-5-nitrobenzene

1,2-dimethoxy-4-(methoxymethyl)-5-nitrobenzene

Cat. No.: B4597698
M. Wt: 227.21 g/mol
InChI Key: ROMCGRIODBQANN-UHFFFAOYSA-N
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Description

1,2-dimethoxy-4-(methoxymethyl)-5-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.07937252 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

Substituted methoxybenzenes, including compounds structurally related to 1,2-dimethoxy-4-(methoxymethyl)-5-nitrobenzene, have been characterized for their crystal structures and molecular interactions. Studies have reported on the planarity of molecules, hydrogen-bonded dimer formations, and the packing arrangements within crystals, highlighting the importance of these characteristics in understanding the material's properties and potential applications in designing novel materials and molecular assemblies (H. Fun, K. Chinnakali, K. Sivakumar, T. Sam, S. How, 1997).

Synthetic Chemistry Applications

The chemical synthesis and transformations of methoxybenzene derivatives have been extensively explored, providing valuable insights into the development of new synthetic routes and compounds. For example, reductive electrophilic substitution of pyrogallol derivatives has been used for synthesizing various dicarbobenzenes, showcasing the versatility of methoxybenzenes as precursors in organic synthesis (U. Azzena, G. Melloni, L. Pisano, 1993).

Materials Science and Energy Storage

In the field of materials science, particularly in energy storage applications, derivatives of 1,4-dimethoxybenzene have been investigated as potential catholyte materials for non-aqueous redox flow batteries. These studies have demonstrated that structural modifications, such as bicyclic substitutions, can enhance the solubility and chemical stability of these compounds, making them promising candidates for use in energy storage technologies (Jingjing Zhang, Z. Yang, I. Shkrob, R. Assary, S. Tung, 2017).

Properties

IUPAC Name

1,2-dimethoxy-4-(methoxymethyl)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-6-7-4-9(15-2)10(16-3)5-8(7)11(12)13/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMCGRIODBQANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.